L-Tyrosine-15N

Description

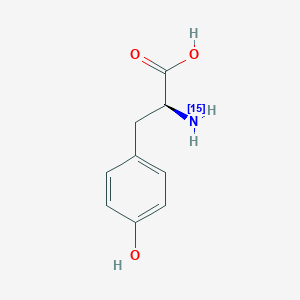

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-YTRLMEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480571 | |

| Record name | L-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35424-81-8 | |

| Record name | L-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Tyrosine-15N: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to a host of critical biomolecules, including neurotransmitters and hormones. The introduction of a stable isotope, Nitrogen-15 (¹⁵N), into the L-Tyrosine molecule creates a powerful tool for researchers, enabling precise tracking and quantification of metabolic processes at the molecular level. This guide provides an in-depth overview of the applications of L-Tyrosine-¹⁵N in research, with a focus on quantitative proteomics, metabolic studies, and structural biology.

Core Applications of L-Tyrosine-¹⁵N

L-Tyrosine-¹⁵N is primarily utilized as a stable isotope label in a variety of research applications. Its non-radioactive nature makes it a safe and effective tracer for in vivo and in vitro studies. The key applications include:

-

Quantitative Proteomics: In the field of proteomics, L-Tyrosine-¹⁵N is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for the accurate quantification of protein abundance between different cell populations.[1][2] By growing one population of cells in a "light" medium containing standard L-Tyrosine and another in a "heavy" medium with L-Tyrosine-¹⁵N, researchers can create a complete set of internally standardized proteins. When the cell lysates are mixed and analyzed by mass spectrometry, the mass difference between the ¹⁴N and ¹⁵N-containing peptides allows for the precise relative quantification of protein expression levels.[1][2]

-

Metabolic Research and Flux Analysis: As a metabolic tracer, L-Tyrosine-¹⁵N allows for the detailed investigation of metabolic pathways.[3] By introducing the labeled amino acid into a biological system, researchers can track its incorporation into downstream metabolites, such as catecholamines (dopamine, norepinephrine, and epinephrine), providing insights into the dynamics of these signaling pathways under various conditions. This is particularly valuable in neuroscience and endocrinology for understanding the regulation of neurotransmitter and hormone synthesis.

-

Protein Turnover Studies: The rate of protein synthesis and degradation, or protein turnover, is a critical aspect of cellular homeostasis. L-Tyrosine-¹⁵N can be used in pulse-chase experiments to measure these rates. By introducing a pulse of labeled L-Tyrosine and then monitoring its incorporation into and subsequent disappearance from the proteome over time, researchers can calculate the turnover rates of individual proteins.

-

Biomolecular NMR Spectroscopy: In structural biology, L-Tyrosine-¹⁵N is used to enhance the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and binding interactions. The ¹⁵N nucleus provides an additional spectroscopic handle, enabling the use of heteronuclear NMR experiments that can resolve spectral overlap and provide more detailed structural information.

Quantitative Data in L-Tyrosine-¹⁵N Research

The use of L-Tyrosine-¹⁵N generates a wealth of quantitative data. The following tables summarize key quantitative parameters often encountered in these studies.

Table 1: Isotopic Enrichment of L-Tyrosine-¹⁵N in Different Tissues

| Tissue | Labeling Protocol | ¹⁵N Enrichment (%) | Reference |

| Rat Brain | Two-generation metabolic labeling | 95 ± 2.25 | |

| Rat Liver | Two-generation metabolic labeling | No significant difference from 87% | |

| Rat Skeletal Muscle | Two-generation metabolic labeling | 95.9 ± 2.62 | |

| Arabidopsis thaliana | 14-day labeling on plates | 93 - 99 |

Table 2: Mass Shift of Peptides Containing L-Tyrosine-¹⁵N

The incorporation of ¹⁵N into L-Tyrosine results in a predictable mass shift in peptides, which is fundamental for their detection and quantification by mass spectrometry. The mass of a peptide containing L-Tyrosine-¹⁵N can be calculated as follows:

Mass Shift = Number of Nitrogen Atoms in Tyrosine × (Mass of ¹⁵N - Mass of ¹⁴N)

Since L-Tyrosine (C₉H₁₁NO₃) has one nitrogen atom, the incorporation of L-Tyrosine-¹⁵N will result in a mass increase of approximately 1 Da for each tyrosine residue in a peptide.

| Peptide Sequence | Number of Tyrosine Residues | Theoretical Mass Shift (Da) |

| G-Y-G-F-L | 1 | ~1 |

| Y-A-A-Y-Q | 2 | ~2 |

| V-T-I-Y-Q-A-C | 1 | ~1 |

Note: The actual observed mass shift may vary slightly due to the natural abundance of other isotopes (e.g., ¹³C).

Experimental Protocols

SILAC Protocol for Quantitative Proteomics using L-Tyrosine-¹⁵N

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

a. Cell Culture and Labeling:

-

Prepare two types of cell culture media that are identical except for the isotopic form of L-Tyrosine.

-

"Light" Medium: Standard cell culture medium containing L-Tyrosine (¹⁴N).

-

"Heavy" Medium: Cell culture medium where L-Tyrosine has been replaced with L-Tyrosine-¹⁵N.

-

-

Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

b. Sample Preparation and Mass Spectrometry:

-

Harvest the "light" and "heavy" cell populations separately.

-

Lyse the cells to extract the proteins.

-

Quantify the protein concentration in each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

-

Identify peptides and proteins from the MS/MS spectra using a database search algorithm.

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs in the mass spectra.

Protocol for ¹⁵N Metabolic Labeling in E. coli for NMR Studies

This protocol describes the expression and purification of a ¹⁵N-labeled protein from E. coli for NMR analysis.

a. Preparation of M9 Minimal Medium:

-

Prepare 1 liter of M9 minimal medium.

-

In place of standard ammonium chloride (NH₄Cl), add 1 gram of ¹⁵NH₄Cl as the sole nitrogen source.

-

Supplement the medium with glucose (or other carbon source), trace elements, and any necessary antibiotics.

b. Protein Expression and Purification:

-

Transform E. coli cells (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

-

Grow a starter culture overnight in a rich medium (e.g., LB).

-

Inoculate the 1-liter M9 medium containing ¹⁵NH₄Cl with the starter culture.

-

Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the cells for several hours or overnight at a lower temperature (e.g., 18-25°C) to allow for protein expression.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

c. NMR Sample Preparation:

-

Exchange the purified protein into an NMR buffer (e.g., 25 mM phosphate buffer, pH 6.5) using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.5-1 mM).

-

Add 5-10% D₂O to the sample for the NMR lock.

Visualizing Workflows and Pathways

Catecholamine Synthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of catecholamines, starting from L-Tyrosine. L-Tyrosine-¹⁵N can be used to trace the flow of nitrogen through this critical pathway.

Experimental Workflow for a SILAC Experiment

This diagram outlines the key steps involved in a typical SILAC experiment for quantitative proteomics.

References

An In-depth Technical Guide to L-Tyrosine-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, structure, and applications of L-Tyrosine-15N, a stable isotope-labeled amino acid crucial for a range of research and development applications.

Core Properties and Structure

This compound is a variant of the non-essential amino acid L-Tyrosine where the standard nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic labeling allows for the precise tracking and quantification of tyrosine metabolism and its downstream products in biological systems.

The fundamental molecular structure of this compound is identical to that of its unlabeled counterpart, consisting of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain featuring a p-hydroxyphenyl group. The key distinction is the presence of the ¹⁵N isotope in the amino group.

Structural Identifiers:

-

SMILES String : [15NH2]--INVALID-LINK--C(O)=O[1]

-

InChI : 1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1[1]

-

InChI Key : OUYCCCASQSFEME-YTRLMEAHSA-N

The quantitative properties of this compound are summarized in the table below. These properties are essential for experimental design, including sample preparation and analytical method development.

| Property | Value | References |

| Chemical Formula | 4-(OH)C₆H₄CH₂CH(¹⁵NH₂)CO₂H | |

| Molecular Weight | 182.18 g/mol | |

| CAS Number | 35424-81-8 | |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |

| Appearance | Powder | |

| Melting Point | >300 °C (decomposes) | |

| Optical Activity | [α]25/D -12.0°, c = 1 in 1 M HCl | |

| Solubility | Soluble in 1 M HCl (with heating). Water solubility is pH-dependent: 0.45 mg/mL at neutral pH, increasing in acidic (pH < 3) and basic (pH > 9) conditions. |

Key Biological Roles and Signaling Pathways

L-Tyrosine is a precursor to several critical biomolecules, including neurotransmitters and hormones. The use of this compound enables researchers to trace its incorporation into these pathways, providing insights into their synthesis, regulation, and dysfunction in disease states.

L-Tyrosine is the initial substrate for the synthesis of catecholamines: dopamine, norepinephrine, and epinephrine. This pathway is fundamental to neurological function, stress response, and mood regulation.

Caption: Catecholamine synthesis pathway originating from L-Tyrosine.

The thyroid gland utilizes tyrosine to synthesize thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism. The process involves the iodination of tyrosine residues within the thyroglobulin protein.

Caption: Synthesis of thyroid hormones from L-Tyrosine and iodine.

Experimental Protocols and Applications

This compound is a versatile tool in various analytical and research settings, primarily in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In MS-based studies, this compound serves as an internal standard for the accurate quantification of unlabeled L-Tyrosine in biological samples. It is also used as a tracer to investigate metabolic flux through tyrosine-dependent pathways.

General Experimental Workflow:

-

Sample Preparation : Biological samples (e.g., plasma, tissue homogenates, cell lysates) are spiked with a known concentration of this compound.

-

Extraction : Metabolites, including both labeled and unlabeled tyrosine, are extracted using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis : The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to monitor the specific mass transitions for both L-Tyrosine and this compound.

-

Quantification : The concentration of endogenous L-Tyrosine is calculated by comparing the peak area of its mass transition to that of the this compound internal standard.

Caption: General workflow for quantification of L-Tyrosine using this compound.

This compound is used in biomolecular NMR to study protein structure and dynamics. By incorporating ¹⁵N-labeled tyrosine into a protein of interest, researchers can use heteronuclear NMR techniques (e.g., ¹H-¹⁵N HSQC) to obtain residue-specific information.

Methodology for Protein Labeling:

-

Expression System : An appropriate protein expression system (e.g., E. coli) is chosen.

-

Minimal Media Preparation : The bacteria are grown in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl, leading to uniform ¹⁵N labeling of all amino acids. For selective labeling, an auxotrophic strain that cannot synthesize tyrosine is used, and this compound is supplied in the medium.

-

Protein Expression and Purification : The target protein is overexpressed and then purified using standard chromatography techniques.

-

NMR Analysis : The purified, ¹⁵N-labeled protein is analyzed by NMR spectroscopy to probe the chemical environment of the tyrosine residues.

This technical guide provides foundational information for the effective utilization of this compound in research and development. Its application in tracing metabolic pathways and as an internal standard makes it an invaluable tool in neuroscience, endocrinology, and drug metabolism studies.

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Tyrosine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using L-Tyrosine-¹⁵N, a powerful technique for quantitative proteomics, metabolomics, and advanced drug development research. This document details the core principles, experimental protocols, data analysis considerations, and key applications of this method.

Introduction to Stable Isotope Labeling with L-Tyrosine-¹⁵N

Stable isotope labeling is a non-radioactive method used to track molecules and quantify their abundance in complex biological systems. By replacing the naturally occurring ¹⁴N atom with its heavier, stable isotope ¹⁵N in the amino acid L-Tyrosine, researchers can differentiate and quantify proteins and metabolites with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

L-Tyrosine-¹⁵N serves as a tracer that is incorporated into newly synthesized proteins and downstream metabolites. This allows for the precise measurement of protein turnover, the elucidation of metabolic pathways, and the identification of drug targets. Its primary applications include quantitative proteomics, particularly through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and the study of post-translational modifications such as phosphorylation.[1]

Core Principles

The fundamental principle behind L-Tyrosine-¹⁵N labeling is the introduction of a known mass shift in molecules that incorporate the labeled amino acid. Since the mass difference between ¹⁵N and ¹⁴N is approximately 1 Dalton, each tyrosine residue in a peptide or protein that incorporates L-Tyrosine-¹⁵N will be heavier than its unlabeled counterpart. This mass difference is readily detectable by high-resolution mass spectrometers, allowing for the relative or absolute quantification of the labeled and unlabeled species.

In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the "light" (e.g., ¹⁴N-Tyrosine) amino acid, while the other receives the "heavy" (e.g., ¹⁵N-Tyrosine) version. After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by MS. The ratio of the peak intensities of the heavy and light peptide pairs provides a precise measure of the relative abundance of the protein between the two conditions.

Experimental Workflows

A generalized workflow for a stable isotope labeling experiment using L-Tyrosine-¹⁵N is depicted below. This workflow can be adapted for various applications, including quantitative proteomics and metabolic tracing.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with L-Tyrosine-¹⁵N (SILAC Adaptation)

This protocol is adapted from standard SILAC procedures for labeling mammalian cells.

Materials:

-

Mammalian cell line of choice (e.g., HEK293, HeLa)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Tyrosine (¹⁴N, "light")

-

L-Tyrosine-¹⁵N ("heavy")

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Trypsin (sequencing grade)

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the tyrosine-deficient base medium with ¹⁴N L-Tyrosine to the desired final concentration (e.g., 100 mg/L). For the "heavy" medium, supplement with ¹⁵N L-Tyrosine to the same final concentration. Add dFBS (typically 10%) and other necessary supplements (e.g., penicillin/streptomycin).

-

Cell Culture and Labeling:

-

Culture two separate populations of cells. Passage one population in the "light" medium and the other in the "heavy" medium.

-

To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings in the respective SILAC media.[2]

-

-

Verification of Incorporation: After 5-6 passages, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a quick in-gel digest of a prominent protein band, and analyze by mass spectrometry to confirm >95% incorporation of L-Tyrosine-¹⁵N.

-

Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.

-

Cell Harvesting and Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates from the "light" and "heavy" populations.

-

-

Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).

-

Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

-

-

Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent before MS analysis.

Mass Spectrometry Analysis

Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Q Exactive series, Thermo Fisher Scientific) coupled to a nano-liquid chromatography (nanoLC) system is recommended.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

|---|---|

| LC Column | C18 reversed-phase, 75 µm ID x 15-25 cm length |

| Gradient | 60-120 minute gradient of 5-40% acetonitrile in 0.1% formic acid |

| Flow Rate | 200-300 nL/min |

| MS1 Scan Range | 350-1800 m/z |

| MS1 Resolution | 60,000 - 120,000 |

| AGC Target (MS1) | 1e6 - 3e6 |

| Max Injection Time (MS1) | 50-100 ms |

| Data-Dependent Acquisition | Top 10-20 most intense precursors |

| Isolation Window | 1.2-2.0 m/z |

| Collision Energy (HCD) | Normalized collision energy of 27-30 |

| MS2 Resolution | 15,000 - 30,000 |

| AGC Target (MS2) | 1e5 |

| Max Injection Time (MS2) | 50-120 ms |

| Dynamic Exclusion | 30-45 seconds |

Note: These parameters should be optimized for the specific instrument and experimental goals.

NMR Spectroscopy Sample Preparation

Procedure:

-

Protein Expression and Labeling: Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Tyrosine-¹⁵N as the sole tyrosine source. If uniform ¹⁵N labeling is desired, ¹⁵NH₄Cl should be used as the sole nitrogen source.

-

Protein Purification: Purify the labeled protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Sample Preparation for NMR:

-

Concentrate the purified protein to a final concentration of 0.1-1.0 mM.[1]

-

Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have low ionic strength to maximize sensitivity.[1][3]

-

Add 5-10% D₂O to the final sample for the lock signal.

-

Transfer the sample to a high-quality NMR tube (e.g., Shigemi tube for low volume samples).

-

Data Presentation and Analysis

Quantitative Data

The incorporation of ¹⁵N into tyrosine results in a predictable mass shift in peptides containing this amino acid. The exact mass shift depends on the number of nitrogen atoms in the peptide.

Table 1: Theoretical Mass Shifts for Peptides Containing L-Tyrosine-¹⁵N

| Peptide Sequence | Number of Nitrogen Atoms | Monoisotopic Mass (¹⁴N) | Monoisotopic Mass (¹⁵N Labeled) | Mass Shift (Da) |

| YGAF | 5 | 441.2005 | 446.1857 | 4.9852 |

| VGYPNGA | 9 | 707.3404 | 716.3113 | 8.9709 |

| K.YLYEIAR.V | 13 | 964.5591 | 977.5186 | 12.9595 |

Note: The mass shift is calculated as (Number of Nitrogen Atoms) x (Mass of ¹⁵N - Mass of ¹⁴N). The exact mass of ¹⁵N is 15.000108898 Da and ¹⁴N is 14.003074005 Da.

Table 2: L-Tyrosine-¹⁵N Incorporation Efficiency in Different Systems

| System | Labeling Duration | Incorporation Efficiency (%) | Reference |

| HEK293 Cells | 5-6 cell doublings | >95% | |

| Rat (in vivo, brain) | 2 generations | ~95% | |

| Rat (in vivo, liver) | 2 generations | ~96% | |

| Arabidopsis thaliana | 14 days | 93-99% |

Data Analysis Software

Several software packages are available for analyzing stable isotope labeling data:

-

MaxQuant: A popular free software for quantitative proteomics analysis, including SILAC data.

-

Proteome Discoverer (Thermo Fisher Scientific): A comprehensive platform for proteomics data analysis.

-

Census: A quantitative software that can analyze ¹⁵N-labeled data and calculate enrichment ratios.

Mandatory Visualizations: Signaling Pathways

L-Tyrosine-¹⁵N is an excellent tool for tracing the dynamics of signaling pathways involving tyrosine phosphorylation and for monitoring the synthesis of tyrosine-derived neurotransmitters like dopamine.

Tyrosine Kinase Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are crucial for cellular communication. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, initiating downstream signaling cascades. L-Tyrosine-¹⁵N can be used to quantify changes in the phosphorylation status of these kinases and their substrates.

Dopamine Biosynthesis Pathway

L-Tyrosine is the precursor for the synthesis of catecholamines, including the neurotransmitter dopamine. L-Tyrosine-¹⁵N can be used to trace the flux through this metabolic pathway and quantify dopamine synthesis rates.

Applications in Drug Development

-

Target Identification and Validation: By quantifying changes in protein expression and phosphorylation in response to a drug candidate, L-Tyrosine-¹⁵N labeling can help identify and validate drug targets.

-

Mechanism of Action Studies: This technique can elucidate the molecular pathways affected by a drug, providing insights into its mechanism of action.

-

Biomarker Discovery: Comparative proteomic analysis using L-Tyrosine-¹⁵N can identify proteins whose expression levels correlate with disease state or drug response, serving as potential biomarkers.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: L-Tyrosine-¹⁵N can be used to trace the metabolic fate of tyrosine-containing drugs or to monitor the effect of a drug on tyrosine metabolism and protein synthesis over time.

Conclusion

Stable isotope labeling with L-Tyrosine-¹⁵N is a versatile and powerful technique for researchers in academia and the pharmaceutical industry. Its ability to provide precise quantitative data on protein dynamics and metabolic fluxes makes it an invaluable tool for advancing our understanding of complex biological processes and for accelerating the development of new therapeutics. This guide provides a foundational understanding and practical protocols to successfully implement this technology in your research endeavors.

References

L-Tyrosine-15N as a Tracer in Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Tyrosine-15N as a stable isotope tracer for elucidating metabolic pathways. This powerful technique offers a non-radioactive method to dynamically track the fate of tyrosine in various biological processes, making it an invaluable tool in neuroscience, endocrinology, and drug development. This guide details the core metabolic pathways involving tyrosine, provides summaries of quantitative data, outlines experimental protocols, and includes visualizations of key processes.

Core Metabolic Pathways of L-Tyrosine

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of several biologically vital molecules, including catecholamine neurotransmitters and thyroid hormones. By using L-Tyrosine labeled with the stable isotope Nitrogen-15 (¹⁵N), researchers can trace its incorporation into these downstream metabolites, thereby quantifying synthesis rates and pathway dynamics.

Catecholamine Biosynthesis

L-Tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine, collectively known as catecholamines. These neurotransmitters are fundamental for various physiological and neurological processes, including mood regulation, stress response, and motor control. The synthesis pathway is a critical area of study in neuropharmacology and the understanding of psychiatric and neurological disorders.

The rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[1][2][3][4] The subsequent steps involve the decarboxylation of L-DOPA to dopamine, which can then be converted to norepinephrine and finally to epinephrine.[1] Studies have shown that increasing the availability of L-Tyrosine can enhance catecholamine synthesis, particularly in actively firing neurons.

Quantitative Insights from this compound Tracer Studies

Stable isotope tracing with this compound allows for the quantification of catecholamine synthesis and turnover. By measuring the enrichment of ¹⁵N in dopamine and its metabolites, researchers can calculate the rate of dopamine production.

| Parameter Measured | Observation | Implication | Reference |

| Dopamine Synthesis Capacity | Positive correlation between [¹⁸F]FMT PET signal (a measure of dopamine synthesis capacity) and D2/3 receptor-binding potential. | Suggests a homeostatic balance between presynaptic dopamine synthesis and postsynaptic receptor availability in healthy adults. | |

| Catecholamine Metabolite Levels | Reverse dialysis of L-Tyrosine in rat medial prefrontal cortex (MPFC) and striatum elevated levels of DOPAC, HVA, and MHPG. | Increased L-Tyrosine availability directly enhances catecholamine metabolism and efflux under baseline conditions. | |

| Stimulated Dopamine Efflux | Perfusion with L-Tyrosine dose-dependently elevated stimulated dopamine levels in rat striatal slices. | Confirms that acute increases in L-Tyrosine can boost the release of dopamine from neurons. | |

| L-DOPA Synthesis | L-Tyrosine administration increased L-DOPA synthesis in the mediobasal hypothalamus and substantia nigra of fetal rats. | Demonstrates the direct precursor-product relationship and the utility of tracer studies in developmental neuroscience. |

Thyroid Hormone Synthesis

L-Tyrosine is also a fundamental building block for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These hormones are essential for regulating metabolism, growth, and development. The synthesis occurs within the thyroid gland on the protein thyroglobulin.

References

A Technical Guide to the Synthesis of ¹⁵N-Labeled Amino Acids for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled amino acids, crucial reagents in cutting-edge research fields such as proteomics, metabolomics, and structural biology. The incorporation of the stable isotope ¹⁵N allows for the precise tracking and quantification of amino acids and their metabolic fates within biological systems, primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This document details the primary methodologies for preparing these essential research tools: in vivo biosynthesis, chemical synthesis, and enzymatic synthesis.

Introduction to ¹⁵N-Labeled Amino Acids

Stable isotope-labeled amino acids are foundational to a host of modern biomedical research techniques.[1][] By replacing the naturally abundant ¹⁴N with ¹⁵N, these amino acids become distinguishable from their unlabeled counterparts in analytical instruments.[] This distinction is leveraged in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics, and in NMR studies to elucidate the structure and dynamics of proteins.[] The choice of synthesis method depends on several factors, including the desired amino acid, the required level of isotopic enrichment, stereochemical purity, and cost-effectiveness.

Synthesis Methodologies

There are three principal routes to producing ¹⁵N-labeled amino acids: in vivo biosynthesis, de novo chemical synthesis, and enzymatic synthesis. Each approach offers distinct advantages and is suited to different research applications.

In Vivo Biosynthesis (Uniform Labeling)

In vivo biosynthesis is the most common method for producing proteins uniformly labeled with ¹⁵N. This technique involves culturing microorganisms, typically Escherichia coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[4] The bacteria incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including all amino acids that are subsequently assembled into proteins.

This protocol outlines the general steps for expressing a uniformly ¹⁵N-labeled protein in E. coli.

-

Prepare M9 Minimal Medium: A day before the expression, prepare 1 liter of M9 minimal medium without ammonium chloride in a sterile shaker flask.

-

Supplement the Medium: Immediately prior to inoculation, add the following sterile components to the 1-liter M9 medium:

-

1 g ¹⁵NH₄Cl (dissolved in 10 mL of water and filter-sterilized)

-

20 mL of 20% glucose solution

-

2 mL of 1 M MgSO₄

-

10 mL of trace elements solution

-

1 mL of vitamin solution

-

Appropriate antibiotics.

-

-

Inoculation:

-

Day 1: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid DNA encoding the target protein. Plate on a Luria-Bertani (LB) agar plate with the appropriate antibiotic and incubate overnight at 37°C.

-

Day 2 (Morning): Inoculate 5 mL of rich medium (e.g., 2xTY) with a single colony from the fresh plate and grow to a high optical density (OD₆₀₀).

-

Day 2 (Afternoon): Use this pre-culture to inoculate a 10 mL M9 minimal medium starter culture (containing ¹⁵NH₄Cl and other supplements) at a 1:100 ratio. Grow overnight.

-

-

Main Culture and Induction:

-

Day 3: Inoculate the 1-liter supplemented M9 minimal medium with the 10 mL overnight starter culture.

-

Grow the main culture at the optimal temperature for the specific protein (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.8–1.0.

-

Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Continue to culture for an additional 2-12 hours post-induction.

-

-

Harvesting and Purification:

-

Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or processed immediately.

-

Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

When producing ¹⁵N-labeled proteins or amino acids in eukaryotic cell lines, such as Human Embryonic Kidney (HEK293) cells, metabolic scrambling can occur. This is a process where the ¹⁵N isotope from one labeled amino acid is transferred to other amino acids through metabolic pathways. Studies have shown that in HEK293 cells, some amino acids are more prone to scrambling than others. For instance, the α-¹⁵N atoms from C, F, H, K, M, N, R, T, W, and Y show minimal scrambling, while G and S can interconvert. In contrast, A, D, E, I, L, and V are subject to significant scrambling.

Chemical Synthesis

Chemical synthesis provides a high degree of control over the isotopic labeling pattern and can be used to produce both natural and unnatural amino acids. Common methods include the Strecker synthesis and approaches utilizing the Mitsunobu reaction.

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. For ¹⁵N-labeling, ¹⁵N-labeled ammonia or an ammonium salt is used.

-

Reaction Setup: In a well-ventilated fume hood, combine acetaldehyde, ¹⁵NH₄Cl, and sodium cyanide in an aqueous solution. The ¹⁵NH₄Cl serves as the source of the heavy isotope.

-

Formation of α-aminonitrile: The aldehyde reacts with the ¹⁵N-ammonia (in equilibrium with ¹⁵NH₄Cl) to form an imine. The cyanide ion then attacks the imine to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed with a strong acid (e.g., HCl) under heating. This converts the nitrile group into a carboxylic acid, yielding racemic ¹⁵N-alanine.

-

Purification: The final product is purified, typically by ion-exchange chromatography.

The Mitsunobu reaction can be employed to synthesize ¹⁵N-labeled amino acids by reacting a hydroxy acid derivative with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-phthalimide. This method often proceeds with an inversion of stereochemistry.

-

Preparation of ¹⁵N-Phthalimide: ¹⁵N-Phthalimide is synthesized from phthalic anhydride and a ¹⁵N source, such as (¹⁵NH₄)₂SO₄.

-

Mitsunobu Reaction:

-

In a suitable solvent like tetrahydrofuran (THF), dissolve the starting hydroxy acid ester, ¹⁵N-phthalimide, and triphenylphosphine (PPh₃).

-

Cool the mixture to 0°C.

-

Slowly add diethyl azodicarboxylate (DEAD) or a similar reagent.

-

Allow the reaction to proceed for several hours at room temperature.

-

-

Deprotection and Hydrolysis: The resulting N-phthaloyl-¹⁵N-amino acid ester is then deprotected and hydrolyzed (e.g., with 6 M HCl) to yield the desired ¹⁵N-amino acid.

-

Purification: The product is purified by filtration and separation techniques.

Enzymatic Synthesis

Enzymatic synthesis is a powerful method for producing stereospecific ¹⁵N-labeled L-amino acids with high yields and isotopic enrichment. This approach typically uses amino acid dehydrogenases to catalyze the reductive amination of an α-keto acid precursor.

-

Reaction Mixture: Prepare a buffered aqueous solution containing:

-

α-ketoglutarate (the precursor)

-

¹⁵NH₄Cl (the ¹⁵N source, with an isotopic purity of >99%)

-

NADH (as a cofactor)

-

Glutamate Dehydrogenase (GDH) enzyme

-

-

Cofactor Regeneration System: To make the process more cost-effective, a system to regenerate NADH is included. A common choice is the use of glucose and glucose dehydrogenase (GDH).

-

Reaction Conditions: The reaction is carried out at an optimal pH and temperature for the enzymes (typically around pH 7-8 and 25-37°C).

-

Monitoring and Termination: The progress of the reaction can be monitored by measuring the consumption of NADH. Once the reaction is complete, the enzyme is denatured (e.g., by heat or pH change) to stop the reaction.

-

Purification: The ¹⁵N-L-glutamate is then purified from the reaction mixture, often using ion-exchange chromatography to remove the enzyme, unreacted substrates, and byproducts.

Quantitative Data Summary

The choice of synthesis method is often guided by the desired yield, isotopic enrichment, and cost. The following tables summarize typical quantitative data for the different methods.

| Method | Typical Yield | Isotopic Enrichment (%) | Stereospecificity | Relative Cost |

| In Vivo (E. coli) | Variable (protein-dependent) | >98% | L-amino acids | Low to Medium |

| Chemical (Strecker) | Moderate to Good | >98% | Racemic (requires resolution) | Medium |

| Chemical (Mitsunobu) | Moderate to Good | >98% | High (with inversion) | High |

| Enzymatic | High | >99% | High (L-amino acids) | Medium to High |

| Amino Acid | Synthesis Method | Reported Yield (%) | Isotopic Enrichment (%) |

| ¹⁵N-L-Serine | Enzymatic | High | 99.2 |

| ¹⁵N-L-Methionine | Enzymatic | High | 97.6 |

| ¹⁵N-L-Glutamic Acid | Enzymatic | High | 99.0 |

| Various ¹⁵N-Amino Acids | In Vivo (Algae) | Variable | 99.56 (average) |

| ¹⁵N-Aβ42 Peptide | In Vivo (E. coli) | ~6 mg/L culture | >98% |

Visualizations of Workflows and Pathways

General Workflow for ¹⁵N-Labeled Amino Acid Synthesis

References

The Central Role of L-Tyrosine: A Precursor to Vital Biogenic Amines and Pigments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for proteins and as a critical precursor to a diverse array of biologically active compounds essential for physiological function. Synthesized in the body from the essential amino acid phenylalanine, L-Tyrosine sits at a crucial metabolic crossroads, directing carbon flux towards the synthesis of catecholamine neurotransmitters, thyroid hormones, and the pigment melanin.[1][2] Dysregulation in its metabolic pathways is implicated in numerous pathological states, highlighting its importance as a focal point for research and therapeutic development. This guide provides a detailed overview of the biological significance of L-Tyrosine, focusing on its role as a precursor, complete with quantitative data, experimental methodologies, and pathway visualizations.

L-Tyrosine as the Precursor to Catecholamines

The catecholamines—dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)—are synthesized in a common pathway originating from L-Tyrosine.[3] These molecules function as key neurotransmitters in the central nervous system and as hormones in the periphery, regulating mood, stress response, and various physiological processes.[4]

The Catecholamine Biosynthesis Pathway

The conversion of L-Tyrosine to catecholamines is a four-step enzymatic cascade primarily occurring in the cytoplasm of neurons and the adrenal medulla.[5]

-

Hydroxylation of L-Tyrosine: The pathway is initiated by the enzyme Tyrosine Hydroxylase (TH) , which hydroxylates L-Tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This step is the rate-limiting reaction in the synthesis of all catecholamines. It requires tetrahydrobiopterin (BH4) and molecular oxygen as co-substrates.

-

Decarboxylation of L-DOPA: Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase, then converts L-DOPA to dopamine. This reaction requires pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor.

-

Hydroxylation of Dopamine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by Dopamine β-Hydroxylase (DBH) to form norepinephrine. This enzyme is a copper-containing monooxygenase that requires ascorbate (vitamin C) as a cofactor.

-

Methylation of Norepinephrine: In the adrenal medulla and specific CNS neurons, the final step is the methylation of norepinephrine to epinephrine, catalyzed by Phenylethanolamine N-Methyltransferase (PNMT) . This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. L-Dopa synthesis catalyzed by tyrosinase immobilized in poly(ethyleneoxide) conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC [pmc.ncbi.nlm.nih.gov]

L-Tyrosine-15N in Proteomics and Metabolomics: A Technical Guide

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental component of proteins and a precursor to a variety of critical biomolecules, including neurotransmitters and hormones. The incorporation of a stable, non-radioactive isotope, Nitrogen-15 (¹⁵N), into the L-Tyrosine molecule creates a powerful tool for researchers in proteomics and metabolomics. L-Tyrosine-¹⁵N serves as a tracer, enabling the precise tracking and quantification of proteins and metabolites in complex biological systems. This technical guide provides an in-depth overview of the core applications of L-Tyrosine-¹⁵N, detailing experimental protocols, data presentation, and the underlying biochemical pathways for researchers, scientists, and drug development professionals.

Core Applications of L-Tyrosine-¹⁵N

Stable isotope labeling with L-Tyrosine-¹⁵N offers a versatile approach for both dynamic and steady-state measurements. Its primary applications fall into two main categories:

-

Proteomics: In proteomics, ¹⁵N-labeled Tyrosine is metabolically incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of protein populations from different experimental states, the measurement of protein turnover rates, and the specific identification of signaling pathway components, particularly in phosphoproteomics.

-

Metabolomics: As a metabolic tracer, L-Tyrosine-¹⁵N enables the elucidation of metabolic pathways and the quantification of metabolic flux.[1][2] It can also be used as a precise internal standard for the accurate quantification of metabolites in complex mixtures.[1][2]

Applications in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics.[3] By metabolically incorporating amino acids with stable isotopes, researchers can accurately compare protein abundance between different cell populations. While lysine and arginine are the most common amino acids used in SILAC, tyrosine provides unique advantages, especially in studies focused on tyrosine phosphorylation dynamics.

General Workflow for SILAC-based Proteomics

The SILAC workflow involves growing two or more cell populations in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance L-Tyrosine, while the other is grown in "heavy" medium containing L-Tyrosine-¹⁵N. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the cell populations are subjected to different experimental conditions, combined, and then analyzed by mass spectrometry.

Experimental Protocol: SILAC using L-Tyrosine-¹⁵N

-

Cell Culture and Labeling:

-

Culture cells in DMEM specifically lacking L-Tyrosine, supplemented with dialyzed fetal bovine serum to minimize unlabeled amino acids.

-

For the "light" population, supplement the medium with standard L-Tyrosine.

-

For the "heavy" population, supplement with L-Tyrosine-¹⁵N.

-

Grow cells for at least five to six doublings to ensure >98% incorporation of the labeled amino acid.

-

-

Experimental Treatment:

-

Once labeling is complete, apply the desired experimental stimulus (e.g., drug treatment, growth factor stimulation) to the "heavy" labeled cells, leaving the "light" cells as a control.

-

-

Sample Preparation for Mass Spectrometry:

-

Harvest and wash the cells with PBS.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the protein mixture into peptides using a protease like trypsin.

-

Clean up the resulting peptide mixture using a C18 solid-phase extraction method to remove salts and detergents.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.

-

The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.

-

Protein Turnover Analysis

L-Tyrosine-¹⁵N is also instrumental in measuring the rates of protein synthesis and degradation, collectively known as protein turnover. In a typical pulse-SILAC (pSILAC) experiment, cells are switched from a "light" medium to a "heavy," ¹⁵N-Tyrosine-containing medium. The rate of incorporation of the heavy label into the proteome over time provides a direct measure of protein synthesis rates.

| Protein Identified | Fractional Synthesis Rate (FSR) (%) | Reference |

| Vimentin | 76 | |

| Peroxiredoxin 1 | 72 | |

| Alpha-enolase | 69 | |

| Heat shock protein beta-1 | 63 | |

| Glyceraldehyde-3-phosphate dehydrogenase | 50 | |

| Beta-actin | 44 | |

| Table 1: Example of Fractional Protein Synthesis Rates in Pancreatic Cancer Cells. Data represents the percentage of newly synthesized protein over 72 hours, as determined by ¹⁵N amino acid labeling. |

Applications in Metabolomics

In metabolomics, L-Tyrosine-¹⁵N is used as a tracer to map the flow of nitrogen atoms through metabolic networks. This approach, known as Metabolic Flux Analysis (MFA), provides quantitative insights into the activity of various pathways.

Metabolic Fate of L-Tyrosine

Tyrosine is a hub metabolite, participating in numerous pathways. It can be synthesized from phenylalanine, incorporated into proteins, or catabolized. Its degradation ultimately yields fumarate (a Krebs cycle intermediate) and acetoacetate (a ketone body). Importantly, tyrosine is also the precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin.

Experimental Protocol: ¹⁵N-Tyrosine Tracing for MFA

-

Isotope Labeling:

-

Culture cells or administer to an organism a medium or diet containing L-Tyrosine-¹⁵N as the sole tyrosine source for a defined period.

-

-

Metabolite Extraction:

-

Harvest samples at specific time points.

-

Immediately quench metabolic activity (e.g., using liquid nitrogen or cold methanol) to prevent further enzymatic reactions.

-

Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar metabolites from lipids and proteins.

-

-

LC-MS or GC-MS Analysis:

-

Analyze the polar metabolite extract using high-resolution mass spectrometry (LC-MS or GC-MS).

-

The instrument measures the mass-to-charge ratio of the metabolites, allowing for the detection of mass shifts corresponding to the incorporation of ¹⁵N.

-

-

Data Analysis and Flux Calculation:

-

Identify and quantify the different isotopologues (molecules of the same compound that differ only in their isotopic composition) for tyrosine and its downstream metabolites.

-

Use computational models to calculate the rate of flow (flux) through the metabolic pathways based on the pattern of ¹⁵N incorporation over time.

-

| Metabolite | Pre-Nitisinone (mmol) | Post-Nitisinone (mmol) | Fold Change | Reference |

| Tyrosine (Urine + TBW) | 1.8 | 18.0 | 10.0 | |

| HPPA (Urine + TBW) | 0.05 | 2.5 | 50.0 | |

| HPLA (Urine + TBW) | 0.08 | 2.0 | 25.0 | |

| HGA (Urine + TBW) | 5.5 | 0.2 | -27.5 | |

| Table 2: Quantification of Tyrosine Pathway Metabolite Flux in Alkaptonuria Patients. Data shows the total amount of metabolites in 24h urine and total body water (TBW) before and after treatment with nitisinone, an inhibitor of the tyrosine degradation pathway. This demonstrates how pathway flux can be quantified and perturbed. |

Conclusion

L-Tyrosine-¹⁵N is an indispensable tool in modern biological research. Its application in proteomics enables accurate protein quantification and dynamic measurement of protein turnover, providing crucial insights into cellular regulation. In metabolomics, it serves as a powerful tracer for dissecting complex metabolic networks and quantifying pathway flux. The detailed protocols and workflows presented in this guide offer a framework for researchers to leverage the power of L-Tyrosine-¹⁵N to advance our understanding of health and disease at the molecular level.

References

A Technical Guide to Understanding Protein Turnover with L-Tyrosine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Tyrosine-¹⁵N, a stable isotope-labeled amino acid, for the quantitative analysis of protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis, regulating protein quality control, and adapting to physiological changes. Precise measurement of protein turnover rates is essential for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides a comprehensive overview of the methodologies, data interpretation, and relevant biological pathways associated with the use of L-Tyrosine-¹⁵N in protein turnover studies.

Core Principles of L-Tyrosine-¹⁵N Labeling

Stable isotope labeling with amino acids, such as L-Tyrosine-¹⁵N, is a powerful technique for tracing the dynamics of protein metabolism. The core principle involves the replacement of the naturally abundant, "light" L-Tyrosine (containing ¹⁴N) with its "heavy" counterpart, L-Tyrosine-¹⁵N, in a biological system. As new proteins are synthesized, they incorporate the heavy-labeled tyrosine. The rate of incorporation of L-Tyrosine-¹⁵N into the proteome provides a direct measure of protein synthesis, while the rate of disappearance of pre-existing, unlabeled proteins reflects protein degradation.

Mass spectrometry (MS) is the primary analytical technique used to differentiate and quantify the light and heavy isotopic forms of peptides derived from protein samples. By measuring the ratio of heavy to light peptides over time, researchers can calculate the fractional synthesis rate (FSR) and the fractional degradation rate (FDR) of individual proteins, providing a comprehensive view of proteome dynamics.

Experimental Protocols

The successful application of L-Tyrosine-¹⁵N for protein turnover analysis relies on well-defined experimental protocols. Below are detailed methodologies for both in vitro and in vivo studies.

In Vitro Labeling of Cultured Cells

This protocol is adapted from stable isotope labeling by amino acids in cell culture (SILAC) principles and is suitable for studying protein turnover in various cell lines.

1. Cell Culture and Media Preparation:

-

Culture cells in a custom Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium that lacks L-Tyrosine.

-

Prepare two types of media: a "light" medium supplemented with natural L-Tyrosine (¹⁴N) and a "heavy" medium supplemented with L-Tyrosine-¹⁵N. The concentration of L-Tyrosine should be optimized for the specific cell line.

-

To ensure complete labeling for baseline measurements, cells should be cultured in the heavy medium for at least five to six doublings to achieve >97% incorporation of L-Tyrosine-¹⁵N.

2. Pulse-Chase Experiment:

-

Pulse: To measure protein synthesis, culture cells in the "light" medium to establish a baseline. At time zero, switch the cells to the "heavy" L-Tyrosine-¹⁵N containing medium. Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Chase: To measure protein degradation, culture cells in the "heavy" medium until full labeling is achieved. At time zero, switch the cells to the "light" L-Tyrosine-¹⁴N containing medium. Harvest cell pellets at various time points.

3. Sample Preparation for Mass Spectrometry:

-

Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Perform in-solution or in-gel digestion of proteins using an appropriate protease, typically trypsin.

-

Desalt the resulting peptide mixtures using C18 solid-phase extraction.

4. Mass Spectrometry Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

In Vivo Labeling in Animal Models (e.g., Mice)

In vivo labeling provides insights into protein turnover in the context of a whole organism, which is critical for translational research.

1. Diet Formulation and Acclimation:

-

Prepare a custom rodent diet where the sole source of tyrosine is L-Tyrosine-¹⁵N. The diet should be nutritionally complete.

-

Acclimate the animals to the powdered diet for a week before introducing the labeled diet.

2. Labeling Protocol:

-

Provide the L-Tyrosine-¹⁵N diet to the animals ad libitum.

-

For protein synthesis studies, switch the animals from a "light" (¹⁴N) diet to the "heavy" (¹⁵N) diet and collect tissues at different time points (e.g., 0, 1, 3, 7, 14 days).

-

For degradation studies, feed the animals the "heavy" diet for an extended period to achieve steady-state labeling, then switch to the "light" diet and collect tissues over time.

3. Tissue Collection and Protein Extraction:

-

Euthanize the animals at the designated time points and perfuse with saline to remove blood from the tissues.

-

Harvest tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C.

-

Homogenize the tissues in a suitable lysis buffer to extract proteins.

4. Sample Preparation and Mass Spectrometry:

-

Follow the same procedures for protein quantification, digestion, desalting, and mass spectrometry analysis as described for the in vitro protocol.

Data Presentation

The quantitative data obtained from mass spectrometry is used to calculate protein turnover rates. These rates are often expressed as the protein half-life (t₁/₂), which is the time it takes for 50% of the protein to be replaced. The following table provides a hypothetical example of protein half-lives in different cellular compartments, as could be determined by L-Tyrosine-¹⁵N labeling.

| Protein | Cellular Compartment | Half-life (hours) - Condition A | Half-life (hours) - Condition B |

| Histone H3.1 | Nucleus | 150.5 | 148.2 |

| Ribosomal Protein S6 | Cytosol | 75.2 | 55.8 |

| GAPDH | Cytosol | 80.1 | 79.5 |

| EGFR | Plasma Membrane | 10.3 | 4.8 |

| mTOR | Cytosol | 45.6 | 28.9 |

| Ubiquitin | Cytosol | 60.2 | 40.1 |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to protein turnover studies.

Signaling Pathways

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with a key role in controlling protein synthesis.[1][2][3][4]

Caption: mTOR pathway regulating protein synthesis.

Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, playing a critical role in protein quality control and the regulation of cellular processes.

Caption: Ubiquitin-proteasome degradation pathway.

Experimental Workflows

In Vitro L-Tyrosine-¹⁵N Labeling Workflow

This diagram outlines the key steps in a typical in vitro protein turnover experiment using L-Tyrosine-¹⁵N.

Caption: Workflow for in vitro L-Tyrosine-¹⁵N labeling.

In Vivo L-Tyrosine-¹⁵N Labeling Workflow

This diagram illustrates the general workflow for conducting an in vivo protein turnover study in an animal model using a diet containing L-Tyrosine-¹⁵N.

Caption: Workflow for in vivo L-Tyrosine-¹⁵N labeling.

Conclusion

The use of L-Tyrosine-¹⁵N in combination with mass spectrometry provides a robust and precise method for quantifying protein turnover. This technical guide offers a foundational understanding of the principles, experimental protocols, and data interpretation involved in such studies. By applying these methodologies, researchers and drug development professionals can gain deeper insights into the dynamic nature of the proteome, elucidate disease mechanisms, and evaluate the efficacy of therapeutic interventions that target protein synthesis and degradation pathways. The continued refinement of these techniques will undoubtedly further our understanding of complex biological systems and accelerate the development of novel treatments for a wide range of diseases.

References

L-Tyrosine-¹⁵N: A Technical Guide for Studying Catecholamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N, as a powerful tool for elucidating the dynamics of catecholamine synthesis. By tracing the metabolic fate of ¹⁵N-labeled tyrosine, researchers can gain precise insights into the rates of dopamine and norepinephrine production, offering a quantitative approach to understanding neurotransmitter dysregulation in various neurological and psychiatric disorders, and providing a robust platform for preclinical and clinical drug development.

Introduction to Catecholamine Synthesis and the Role of L-Tyrosine

Catecholamines, including dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes.[1] Their synthesis is initiated from the amino acid L-tyrosine. The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH) is the rate-limiting step in this pathway.[2] Subsequently, L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase (AADC). In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase (DBH). Given that tyrosine hydroxylase is the rate-limiting enzyme, the availability of its substrate, L-tyrosine, can influence the rate of catecholamine synthesis, particularly in actively firing neurons.[1][2]

Stable isotope tracing with L-Tyrosine-¹⁵N allows for the direct measurement of catecholamine synthesis rates in vivo. By introducing a known quantity of L-Tyrosine-¹⁵N and subsequently measuring the incorporation of the ¹⁵N label into dopamine and norepinephrine over time, researchers can calculate the flux through the catecholamine synthesis pathway. This technique offers a dynamic and quantitative measure of neurotransmitter production, a significant advantage over static measurements of total catecholamine levels.

Experimental Design for In Vivo L-Tyrosine-¹⁵N Tracer Studies

A well-designed in vivo study is crucial for obtaining reliable and interpretable data on catecholamine synthesis rates. The following protocol outlines a representative experimental design for rodent models.

Experimental Protocol: In Vivo L-Tyrosine-¹⁵N Administration in Rodents

Objective: To measure the rate of catecholamine synthesis in specific brain regions of rodents using a stable isotope tracer.

Materials:

-

L-Tyrosine-¹⁵N (≥98% isotopic purity)

-

Sterile saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Animal handling and surgical equipment

-

Microdialysis probes and pump (optional, for brain microdialysis)

-

Tissue collection tools (forceps, scalpels)

-

Liquid nitrogen or dry ice for snap-freezing tissues

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) reagents

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the experiment to minimize stress-related variations in catecholamine metabolism. Provide ad libitum access to food and water.

-

Tracer Preparation: Prepare a sterile solution of L-Tyrosine-¹⁵N in saline at the desired concentration. The dosage will depend on the specific research question and animal model, but a starting point could be a bolus injection of 50-100 mg/kg body weight administered intraperitoneally (i.p.) or intravenously (i.v.).[3] For steady-state labeling, a continuous infusion can be employed.

-

Tracer Administration:

-

Bolus Injection (i.p. or i.v.): Briefly restrain the animal and administer the L-Tyrosine-¹⁵N solution. This method is simpler but results in a dynamic change in precursor enrichment.

-

Continuous Infusion: For studies requiring isotopic steady-state, cannulate the jugular vein for tracer infusion and the carotid artery for blood sampling. Administer a priming bolus of L-Tyrosine-¹⁵N followed by a continuous infusion.

-

-

Sample Collection:

-

Time Course: Collect blood and brain tissue samples at multiple time points after tracer administration (e.g., 15, 30, 60, 120, and 180 minutes) to capture the kinetics of ¹⁵N incorporation.

-

Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the terminal time point) into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma. Store plasma at -80°C.

-

Brain Tissue Dissection: At the designated time points, euthanize the animal via an approved method (e.g., cervical dislocation or overdose of anesthesia). Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hypothalamus) on an ice-cold surface.

-

Snap-Freezing: Immediately snap-freeze the dissected tissues in liquid nitrogen or on dry ice to halt enzymatic activity and preserve catecholamine levels. Store tissues at -80°C until analysis.

-

Brain Microdialysis (Optional): For real-time monitoring of extracellular catecholamine synthesis, implant a microdialysis probe into the target brain region. Perfuse with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals before and after L-Tyrosine-¹⁵N administration.

-

Sample Preparation and Analytical Methodology

Accurate quantification of ¹⁵N-labeled and unlabeled catecholamines is paramount. This requires robust sample preparation to remove interfering substances and a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Sample Preparation for Catecholamine Analysis

This protocol provides a general framework for either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

A. Solid-Phase Extraction (SPE)

-

Tissue Homogenization: Homogenize the frozen brain tissue in a cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines. Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated dopamine and norepinephrine) to the supernatant.

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, then a low percentage of methanol in water).

-

Elution: Elute the catecholamines from the cartridge using an acidic organic solvent (e.g., 5% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE)

-

Tissue Homogenization and Internal Standard Spiking: Follow steps 1 and 2 from the SPE protocol.

-

pH Adjustment: Adjust the pH of the supernatant to alkaline (e.g., pH 8.5) using a suitable buffer (e.g., borate buffer).

-

Extraction: Add an organic solvent (e.g., a mixture of butanol and chloroform) to the sample, vortex vigorously, and centrifuge to separate the organic and aqueous phases.

-

Back-Extraction: Transfer the organic phase to a new tube containing a small volume of acid (e.g., 0.1 M HCl). Vortex and centrifuge. The catecholamines will be back-extracted into the acidic aqueous phase.

-

Analysis: The aqueous phase can be directly injected into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis of ¹⁵N-Labeled Catecholamines

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹⁵N-labeled L-tyrosine, dopamine, and norepinephrine, as well as their deuterated internal standards, must be optimized. Representative transitions are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Tyrosine | 182.1 | 136.1 |

| L-Tyrosine-¹⁵N | 183.1 | 137.1 |

| Dopamine | 154.1 | 137.1 |

| Dopamine-¹⁵N | 155.1 | 138.1 |

| Norepinephrine | 170.1 | 152.1 |

| Norepinephrine-¹⁵N | 171.1 | 153.1 |

| Note: These are representative m/z values and should be optimized for the specific instrument and conditions used. |

Data Presentation and Interpretation

The primary outcome of an L-Tyrosine-¹⁵N tracer study is the fractional synthesis rate (FSR) or absolute synthesis rate (ASR) of catecholamines.

Quantitative Data Summary

The following tables present representative data that would be obtained from an in vivo L-Tyrosine-¹⁵N tracer study in rodents.

Table 1: Plasma L-Tyrosine-¹⁵N Enrichment Over Time

| Time (minutes) | L-Tyrosine-¹⁵N Enrichment (%) |

| 15 | 25.3 ± 2.1 |

| 30 | 35.8 ± 3.5 |

| 60 | 42.1 ± 4.0 |

| 120 | 38.5 ± 3.7 |

| 180 | 30.2 ± 2.9 |

| Data are presented as mean ± SEM. Enrichment is calculated as the percentage of L-Tyrosine-¹⁵N relative to total L-Tyrosine. |

Table 2: ¹⁵N-Dopamine and ¹⁵N-Norepinephrine Enrichment in Striatum Over Time

| Time (minutes) | ¹⁵N-Dopamine Enrichment (%) | ¹⁵N-Norepinephrine Enrichment (%) |

| 15 | 1.2 ± 0.2 | 0.8 ± 0.1 |

| 30 | 2.5 ± 0.4 | 1.7 ± 0.3 |

| 60 | 4.8 ± 0.7 | 3.2 ± 0.5 |

| 120 | 7.1 ± 1.0 | 5.0 ± 0.8 |

| 180 | 8.5 ± 1.2 | 6.3 ± 1.0 |

| Data are presented as mean ± SEM. Enrichment is calculated as the percentage of the ¹⁵N-labeled catecholamine relative to its total pool. |

Calculation of Fractional Synthesis Rate (FSR):

The FSR of a catecholamine can be calculated using the following formula:

FSR (%/hour) = [ (E₂ - E₁) / (Ep * (t₂ - t₁)) ] * 100

Where:

-

E₁ and E₂ are the enrichments of the ¹⁵N-labeled catecholamine at times t₁ and t₂, respectively.

-

Ep is the average enrichment of the precursor (L-Tyrosine-¹⁵N) in the plasma between t₁ and t₂.

-

t₂ - t₁ is the time interval in hours.

Visualizing Pathways and Workflows

Graphical representations of the underlying biological processes and experimental procedures are essential for clear communication and understanding.

Signaling Pathway: Catecholamine Synthesis

Caption: The catecholamine synthesis pathway, highlighting the incorporation of the ¹⁵N label.

Experimental Workflow

Caption: A comprehensive workflow for studying catecholamine synthesis using L-Tyrosine-¹⁵N.

Conclusion

The use of L-Tyrosine-¹⁵N as a stable isotope tracer provides a powerful and quantitative method for investigating the dynamics of catecholamine synthesis in vivo. This technical guide offers a foundational framework for researchers, scientists, and drug development professionals to design, execute, and interpret such studies. The detailed protocols for animal experiments, sample preparation, and LC-MS/MS analysis, coupled with representative data and visualizations, serve as a valuable resource for advancing our understanding of catecholamine metabolism in health and disease. By enabling the precise measurement of neurotransmitter synthesis rates, this methodology holds significant promise for the development of novel therapeutics targeting the catecholaminergic system.

References

- 1. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Interaction of catecholamine and amino acid metabolism in brain: effec" by Soll Berl, William J. Nicklas et al. [research.library.fordham.edu]

The Pivotal Role of ¹⁵N-Labeled L-Tyrosine in Advancing Structural Biology and NMR Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope labeling is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution. Among the various labeling strategies, the incorporation of ¹⁵N-labeled L-Tyrosine serves as a powerful and versatile tool. Tyrosine, with its unique phenolic side chain, often plays critical roles in protein function, including signaling, catalysis, and molecular recognition.[1][] This guide provides a comprehensive overview of the applications, methodologies, and data analysis associated with the use of ¹⁵N-labeled L-Tyrosine in structural biology and NMR studies.

Core Applications of ¹⁵N L-Tyrosine Labeling

The primary advantage of using ¹⁵N labeling, either uniformly or selectively with amino acids like L-Tyrosine, is the ability to perform heteronuclear NMR experiments. These experiments overcome the spectral complexity and sensitivity limitations of proton-only NMR, especially for larger biomolecules.

-

Protein Folding and Structural Integrity Assessment: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first step in analyzing a labeled protein.[3][4] It provides a "fingerprint" of the protein, where each non-proline residue gives rise to a unique peak, allowing for a quick assessment of whether the protein is correctly folded and structurally homogenous.[5]

-

Mapping Molecular Interactions (Chemical Shift Perturbation): By comparing the ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein in its free and ligand-bound states, researchers can identify which residues are involved in the interaction. Residues at the binding interface or those undergoing conformational changes upon binding will show significant changes in their chemical shifts, an effect known as Chemical Shift Perturbation (CSP). This is invaluable for drug discovery, mapping protein-protein interaction sites, and understanding allosteric regulation.

-